2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone
Brand Name: Vulcanchem
CAS No.: 861207-73-0
VCID: VC4182038
InChI: InChI=1S/C25H31N3O3/c1-24(2,3)19-11-16(12-20(22(19)30)25(4,5)6)13-26-27-21(29)15-28-14-17-9-7-8-10-18(17)23(28)31/h7-12,30H,13-15H2,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN=NC(=O)CN2CC3=CC=CC=C3C2=O
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541

2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone

CAS No.: 861207-73-0

Cat. No.: VC4182038

Molecular Formula: C25H31N3O3

Molecular Weight: 421.541

* For research use only. Not for human or veterinary use.

2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone - 861207-73-0

Specification

CAS No. 861207-73-0
Molecular Formula C25H31N3O3
Molecular Weight 421.541
IUPAC Name N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylimino]-2-(3-oxo-1H-isoindol-2-yl)acetamide
Standard InChI InChI=1S/C25H31N3O3/c1-24(2,3)19-11-16(12-20(22(19)30)25(4,5)6)13-26-27-21(29)15-28-14-17-9-7-8-10-18(17)23(28)31/h7-12,30H,13-15H2,1-6H3
Standard InChI Key RPKRZEJWMNASBO-CYYJNZCTSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN=NC(=O)CN2CC3=CC=CC=C3C2=O

Introduction

Molecular Formula

The molecular formula for 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone is C23H30N4O3C_{23}H_{30}N_{4}O_{3}
.

Structural Representation

The structural representation of this compound can be depicted as follows:

  • Isoindolinone Core: The isoindolinone structure provides a rigid framework that contributes to the compound's stability.

  • Diazenyl Group: The presence of the diazenyl moiety is significant for its reactivity and potential biological activities.

  • Hydroxybenzyl Substituent: The 3,5-di(tert-butyl)-4-hydroxybenzyl group enhances the lipophilicity and may influence the compound's interaction with biological targets.

Synthesis Pathways

The synthesis of 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone involves several steps:

  • Formation of the Isoindolinone Framework: Starting from appropriate precursors, the isoindolinone core is synthesized through cyclization reactions.

  • Introduction of the Diazenyl Group: The diazenyl functionality can be introduced via diazotization reactions followed by coupling with suitable aromatic amines.

  • Substitution with Hydroxybenzyl Moiety: The hydroxybenzyl group is typically added through nucleophilic substitution or coupling reactions.

  • Final Modifications: Any necessary modifications to achieve the final desired structure are performed at this stage.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.

  • Cell Line Studies: In vitro evaluations have shown promising results against a range of cancer cell lines, suggesting potential therapeutic applications.

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been investigated for:

  • Antioxidant Properties: The hydroxy groups contribute to radical scavenging activity.

  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation in preclinical models.

Data Table

PropertyValue
Molecular FormulaC23H30N4O3C_{23}H_{30}N_{4}O_{3}
Potential ApplicationsAnticancer, Antioxidant
Synthesis MethodMulti-step organic synthesis

Further research is warranted to fully elucidate its properties and potential applications in various fields.

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